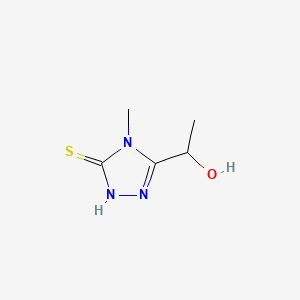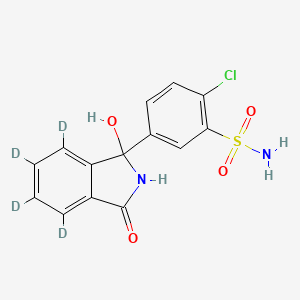
Chlorthalidone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorthalidone-d4 is a deuterated form of chlorthalidone . It’s a diuretic medication used to treat hypertension, congestive heart failure, and kidney disease . It works by increasing urine production, which helps to reduce excess salt and water in the body, thereby lowering blood pressure and decreasing the workload on the heart .
Synthesis Analysis
Chlorthalidone and its related impurities can be identified and quantified using an improved reverse-phase HPLC method . This method is capable of good separation of all known and unknown impurities with acceptable resolution and tailing factor .Molecular Structure Analysis
The molecular formula of this compound is C14H11ClN2O4S . The InChI, Canonical SMILES, and Isomeric SMILES are also provided by PubChem .Chemical Reactions Analysis
Chlorthalidone is a thiazide-like diuretic used for the treatment of hypertension . It is effective in the management of blood pressure by decreasing intravascular volume through promoted diuresis .Physical and Chemical Properties Analysis
The molecular weight of this compound is 342.8 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The exact mass and monoisotopic mass are 342.0379127 g/mol . The topological polar surface area is 118 Ų .Applications De Recherche Scientifique
Microencapsulation for Enhanced Stability : Chlorthalidone has been microencapsulated using spray-drying of double emulsions and melt granulation coating technologies to enhance its stability. This process improves its solubility and reduces degradation, making it more effective in pharmaceutical applications (Salazar-Miranda et al., 2016).
Electrophysiological Effects : Research on the electrophysiological effects of Chlorthalidone shows its impact on potassium currents in cardiac repolarization, which is significant for treating hypertension (Mancilla-Simbro et al., 2008).
Spectrophotometric Investigation for Quantitative Analysis : Chlorthalidone's reaction with 1, 2-naphthoquinone-4-sulfonate in an alkaline environment has been investigated using UV/visible spectrophotometry. This method is proposed for quality control in pharmaceutical matrices, offering an accurate and simple approach for chlorthalidone analysis (Chaudhari & Shirkhedkar, 2021).
Analytical Profile Review : A comprehensive review of various methods like UV/Vis Spectroscopy, HPLC, and UPLC for the estimation of Chlorthalidone in pharmaceutical and biological formulations has been conducted. This review aids in further method development for drug estimation in different forms (Chaudhari et al., 2022).
Methods for Determining Concentration : Various methods, including spectrophotometry, HPLC, and LC-MS-MS, have been used for determining Chlorthalidone levels in pharmaceutical preparations and biological matrices. HPLC is particularly noted for its ability to detect low concentration samples (Fitrizal et al., 2021).
Clinical Studies : Clinical research comparing the effects of Chlorthalidone with other antihypertensive drugs like Verapamil has been conducted, providing insights into its effectiveness and safety profiles in hypertension management (Rosei et al., 1997).
Comparative Clinical Data : Comparative studies between Chlorthalidone and hydrochlorothiazide, another diuretic, have been reviewed to understand their pharmacologic properties and effects on hypertension (Kountz et al., 2012).
Safety and Hazards
When handling Chlorthalidone-d4, safety goggles with side-shields and protective gloves should be worn. Impervious clothing should be worn for skin and body protection . Suitable respirator should be used for respiratory protection . The product should be kept away from drains, water courses or the soil .
Orientations Futures
The recent CLICK trial has documented the antihypertensive efficacy of chlorthalidone, a long-acting thiazide-like diuretic, in stage 4 CKD patients with poorly controlled hypertension . Chlorthalidone use could be considered in patients with treatment-resistant hypertension when spironolactone cannot be administered or must be withdrawn due to side effects .
Mécanisme D'action
Target of Action
Chlorthalidone-d4, like its parent compound Chlorthalidone, primarily targets the Na+/Cl- symporter in the distal convoluted tubule cells in the kidney . This symporter is responsible for the reabsorption of sodium and chloride ions from the filtrate back into the blood. By inhibiting this symporter, this compound prevents the reabsorption of these ions, leading to increased excretion of sodium and chloride in the urine .
Mode of Action
This compound interacts with its target by binding to the Na+/Cl- symporter, thereby inhibiting its function . This inhibition prevents the reabsorption of sodium and chloride ions, leading to their increased excretion in the urine . The exact mechanism of this compound’s antihypertensive effect is still under debate. It is thought that the increased diuresis (urine production) leads to decreased plasma and extracellular fluid volume, decreased cardiac output, and therefore an overall reduction in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium-chloride reabsorption pathway in the kidneys . By inhibiting the Na+/Cl- symporter, this compound disrupts this pathway, leading to increased excretion of sodium and chloride ions in the urine . This results in decreased plasma and extracellular fluid volume, which can lead to a reduction in blood pressure .
Pharmacokinetics
Chlorthalidone is largely excreted as unchanged parent following both intravenous and oral doses . Approximately 65% and 44% unchanged chlorthalidone was recovered in urine following intravenous and oral doses respectively .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the Na+/Cl- symporter in the distal convoluted tubule cells of the kidney . This inhibition leads to increased excretion of sodium and chloride ions in the urine, decreased plasma and extracellular fluid volume, and a reduction in blood pressure . In addition to its antihypertensive effects, Chlorthalidone has also been shown to decrease platelet aggregation and vascular permeability, as well as promote angiogenesis in vitro .
Analyse Biochimique
Biochemical Properties
Chlorthalidone-d4, like Chlorthalidone, is believed to exert its effects by inhibiting the Na±Cl- symporter in the distal convoluted tubule of the kidney . This action prevents the reabsorption of sodium, leading to increased excretion of sodium and water, which helps to lower blood pressure .
Cellular Effects
The cellular effects of this compound are likely to be similar to those of Chlorthalidone. Chlorthalidone has been shown to have beneficial effects on endothelial function and oxidative status . It also reduces pulse wave velocity, a measure of central aortic stiffness associated with endothelial dysfunction .
Molecular Mechanism
The exact molecular mechanism by which this compound lowers blood pressure is unclear. It may involve alterations in whole body regulation and vasodilatory actions on vasculature, possibly mediated via its inhibitory effects on carbonic anhydrase .
Temporal Effects in Laboratory Settings
Chlorthalidone has been shown to have long-term effects on cardiovascular events, reducing the risk primarily through its ability to lower blood pressure .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It is known that Chlorthalidone can cause hypokalemia, hyperglycemia, sympathetic discharge, and activation of the renin–angiotensin–aldosterone system at high doses .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Chlorthalidone. Chlorthalidone is known to interact with carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance .
Transport and Distribution
Chlorthalidone is known to act on the distal convoluted tubule of the kidney, suggesting that it may be transported to this site via the bloodstream .
Subcellular Localization
Given that Chlorthalidone acts on the Na±Cl- symporter in the distal convoluted tubule of the kidney , it is likely that this compound also localizes to this part of the cell.
Propriétés
IUPAC Name |
2-chloro-5-(4,5,6,7-tetradeuterio-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVPVXMEBJLZRO-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

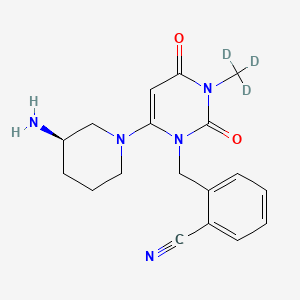
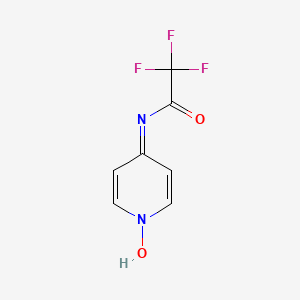
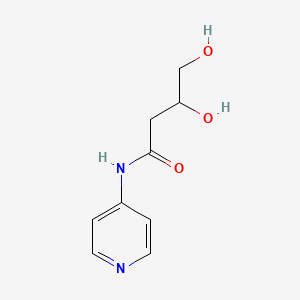

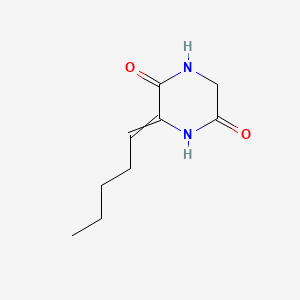
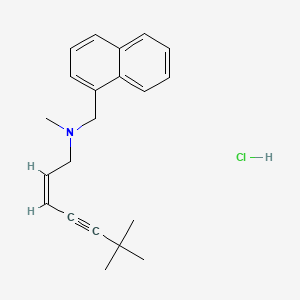
![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)
![3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B587614.png)

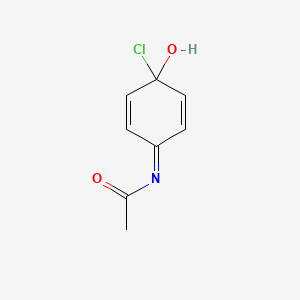
![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587617.png)

